Dichloromethanesulfonyl chloride
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dichloromethanesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CHCl3O2S/c2-1(3)7(4,5)6/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTCPYHGKJGSSPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(S(=O)(=O)Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CHCl3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40194119 | |
| Record name | Dichloromethanesulphonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40194119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41197-29-9 | |
| Record name | 1,1-Dichloromethanesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41197-29-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dichloromethanesulphonyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041197299 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dichloromethanesulphonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40194119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dichloromethanesulphonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.214 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for Dichloromethanesulfonyl Chloride
Classical Synthetic Approaches and Mechanistic Considerations
The classical synthesis of dichloromethanesulfonyl chloride and related compounds involves foundational organic reactions, including chlorination and oxidation. The mechanisms of these transformations are critical to understanding byproduct formation and optimizing reaction yields.
A primary route to this compound involves the direct chlorination of a precursor that already contains the sulfonyl chloride moiety or a group readily converted to it. This approach leverages the reactivity of α-protons to the sulfonyl group, which are activated for substitution.
The use of N-Chlorosuccinimide (NCS) as a chlorinating agent offers a source of electrophilic chlorine ("Cl+"). wikipedia.org While specific literature detailing the use of NCS in hexamethylphosphoramide (B148902) (HMPA) for the direct synthesis of this compound is not prevalent, the principles can be inferred from related transformations. NCS is a well-established reagent for the chlorination of various organic compounds, including electron-rich aromatic systems and compounds with active methylene (B1212753) groups. wikipedia.orgorganic-chemistry.org
The proposed mechanism in such a system would involve the deprotonation of an appropriate precursor, such as chloromethanesulfonyl chloride, by a suitable base. The polar aprotic solvent, HMPA, would facilitate the formation of an intermediate carbanion. This nucleophilic carbanion would then attack the electrophilic chlorine of NCS, leading to the substitution of a hydrogen atom with a chlorine atom. To achieve dichlorination, this process would need to occur twice. The successful synthesis relies on the careful control of stoichiometry and reaction conditions to favor the desired dichlorinated product over mono-chlorinated or other side products.
An alternative synthetic strategy begins with a thiol precursor, which is then oxidatively chlorinated to form the sulfonyl chloride. This method builds the sulfonyl chloride functional group while simultaneously introducing the α-chlorine atoms.
A robust and controllable method for converting thiol derivatives into sulfonyl chlorides involves a combination of N-chlorosuccinimide (NCS) and dilute hydrochloric acid (HCl). thieme-connect.comorganic-chemistry.org This system has been shown to be effective for a variety of thiols, thioacetates, and other sulfur compounds, affording the corresponding sulfonyl chlorides in good yields. organic-chemistry.orglookchem.com The reaction proceeds smoothly, offering a safer alternative to using hazardous reagents like gaseous chlorine. organic-chemistry.org
The mechanism involves the in-situ generation of molecular chlorine from the oxidation of HCl by NCS. ed.ac.ukisca.me This generated chlorine is the active oxidizing and chlorinating species. The process for forming this compound would start from a precursor like dichloromethanethiol. The thiol is oxidized by the NCS/HCl system, a process that involves several steps of chlorination and oxidation to convert the sulfur atom to the +6 oxidation state of the sulfonyl chloride. The presence of HCl is crucial, as it catalyzes the release of chlorine from NCS, allowing the reaction to proceed efficiently at controlled temperatures. organic-chemistry.orged.ac.uk Researchers have optimized this method by adjusting solvents and temperature, finding that a mixture of aqueous HCl and acetonitrile (B52724) provides a controlled and efficient reaction environment. organic-chemistry.orglookchem.com
Table 1: Selected Yields for Sulfonyl Chloride Synthesis via NCS/HCl Oxidation of Thiol Derivatives organic-chemistry.orglookchem.com This table presents data for analogous reactions, illustrating the efficacy of the NCS/HCl system.
| Starting Material (Thiol Derivative) | Product | Yield (%) |
| S-Phenylthioacetate | Benzenesulfonyl chloride | 96 |
| S-(4-Methylphenyl)thioacetate | 4-Methylbenzenesulfonyl chloride | 93 |
| S-(4-Chlorophenyl)thioacetate | 4-Chlorobenzenesulfonyl chloride | 95 |
| S-Benzylthioacetate | Benzylsulfonyl chloride | 85 |
Note: Data extracted from studies on various thiol derivatives to demonstrate the general applicability of the synthetic method. organic-chemistry.orglookchem.com
Radical reactions provide a distinct mechanistic pathway for the formation of sulfonyl chlorides, often starting from simple hydrocarbon precursors. These reactions are typically initiated by light or a chemical radical initiator.
The synthesis of methanesulfonyl chloride can be achieved through the liquid-phase reaction of methane (B114726) with sulfuryl chloride (SO₂Cl₂) in the presence of a free-radical initiator. rsc.orgresearchgate.net This reaction transforms methane into methanesulfonyl chloride at relatively low temperatures. rsc.org While this specific reaction produces the non-chlorinated analogue, the underlying radical mechanism is relevant for understanding how this compound could potentially be formed.
The process is initiated by the decomposition of a radical initiator, which then abstracts a hydrogen atom from methane to form a methyl radical (•CH₃). This radical reacts with sulfuryl chloride in a chain reaction. For the synthesis of this compound, the starting material would need to be dichloromethane (B109758) (CH₂Cl₂). The radical initiator would abstract a hydrogen atom to form a dichloromethyl radical (•CHCl₂), which would then react with sulfuryl chloride to yield this compound. The reaction would likely be conducted in a suitable solvent, such as 100% sulfuric acid, which has been used for the analogous reaction with methane. rsc.orgresearchgate.net
Table 2: Conditions for the Analogous Radical Synthesis of Methanesulfonyl Chloride researchgate.net
| Parameter | Value |
| Reactants | Methane, Sulfuryl Chloride |
| Solvent | 100% H₂SO₄ |
| Initiator | Free Radical Initiator |
| Temperature | 60 °C |
| Reaction Time | 12 h |
Note: This table describes the synthesis of methanesulfonyl chloride, an analogous, non-chlorinated compound. researchgate.net
Radical Reaction Pathways (Analogous to Related Sulfonyl Chlorides)
Modern and Advanced Synthetic Protocols for Enhanced Efficiency
The synthesis of sulfonyl chlorides, including this compound, has evolved significantly, moving towards methods that offer greater efficiency, safety, and control. Traditional methods often rely on harsh reagents and produce significant waste, prompting the development of more sophisticated protocols.
Continuous flow chemistry has emerged as a powerful technology for the synthesis of sulfonyl chlorides, offering substantial improvements in safety, efficiency, and scalability over traditional batch processes. rsc.orgrsc.org This technique involves pumping reagents through a network of tubes or microreactors, where the reaction occurs. The precise control over reaction parameters such as temperature, pressure, and residence time allows for the safe handling of highly exothermic reactions and hazardous reagents, which are common in sulfonyl chloride synthesis. rsc.org
One of the primary advantages of flow synthesis is the enhanced safety profile. The small reactor volumes minimize the amount of hazardous material present at any given time, mitigating the risk of thermal runaway in exothermic processes like oxidative chlorination. rsc.org For instance, the synthesis of sulfonyl chlorides from thiols and disulfides using N-chloroamides like 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCH) has been successfully demonstrated in a continuous flow setup. rsc.orgrsc.org This approach allows for exquisite control over reaction conditions, leading to high space-time yields; a model system achieved a yield of 6.7 kg L⁻¹ h⁻¹ with a residence time of only 41 seconds in a 639 μL reactor. rsc.org
For larger-scale production, automated systems using continuous stirred-tank reactors (CSTRs) have been developed for aryl sulfonyl chlorides. mdpi.comnih.gov These systems can produce multi-hundred-gram quantities and incorporate automated process controls for consistency and reliability. mdpi.com The use of CSTRs facilitates the removal of gaseous byproducts and allows for the use of peristaltic pumps, avoiding contact between corrosive reagents and mechanical components. nih.gov While batch processes may face limitations in safety and throughput when scaled up, continuous flow manufacturing provides a clear advantage, significantly improving the space-time yield. mdpi.com
Table 1: Comparison of Batch vs. Continuous Flow Synthesis of an Aryl Sulfonyl Chloride
| Parameter | Optimized Batch Process | Continuous Flow Process (Run 4) |
|---|---|---|
| Product Quantity | ~65 g | 500 g |
| Process Time | 6.5 h | 12 h |
| Heated Reagent Vol. | ~1X | ~2X |
| Space-Time Yield | 0.072 g mL⁻¹ h⁻¹ | 0.139 g mL⁻¹ h⁻¹ |
Data synthesized from a study on aryl sulfonyl chloride production. mdpi.com
Catalytic methods offer milder and more selective routes to sulfonyl chlorides from a variety of starting materials. A notable advancement is the use of visible-light photocatalysis, which provides a sustainable alternative to traditional methods like the Meerwein chlorosulfonylation that often require metal catalysts like copper salts. acs.orgnih.gov
A prominent example is the use of potassium poly(heptazine imide) (K-PHI), a heterogeneous, metal-free carbon nitride photocatalyst, to synthesize aryl sulfonyl chlorides from arenediazonium salts. acs.orgnih.gov This reaction proceeds under mild conditions—visible light irradiation at room temperature—and demonstrates high functional group tolerance. acs.orgnih.gov A key feature of this method is the convenient in situ generation of the necessary sulfur dioxide (SO₂) and chloride ions from thionyl chloride (SOCl₂) and water. acs.org The heterogeneous nature of the K-PHI catalyst allows for easy recovery and recycling, enhancing the sustainability of the process. acs.org
Furthermore, photocatalysis can exhibit remarkable chromoselectivity. By using a carbon nitride photocatalyst and simply varying the wavelength of the incident light, different products can be selectively generated from the same S-arylthioacetate precursor. nih.gov Specifically, blue or white light favors the formation of the desired sulfonyl chloride, while other wavelengths lead to aryl chlorides or diaryl disulfides. nih.gov This method is versatile, accommodating various sulfur-based precursors like thiols, thioacetates, and isothiouronium salts to produce sulfonyl chlorides in good yields. nih.gov
Table 2: Photocatalytic Synthesis of Aryl Sulfonyl Chlorides using K-PHI
| Substrate (Arenediazonium Tetrafluoroborate) | Yield (%) |
|---|---|
| 4-Methoxyphenyl | 95 |
| 4-Fluorophenyl | 85 |
| 4-(Trifluoromethyl)phenyl | 70 |
| Phenyl | 65 |
| 4-Nitrophenyl | 55 |
Conditions: K-PHI catalyst, SOCl₂/H₂O, MeCN or CH₂Cl₂, visible light, 25 °C, 18h. acs.org
Methodological Advancements in Yield and Selectivity Optimization
Optimizing yield and selectivity is a central goal in the synthesis of this compound. Advancements in this area focus on fine-tuning reaction conditions and developing novel reagent systems.
In continuous flow systems, optimization is achieved by systematically varying parameters such as reagent concentration, temperature, and residence time. rsc.org Design of Experiments (DOE) is often employed in initial batch reactions to identify the optimal conditions that maximize yield and minimize impurities before transferring the process to a flow setup. mdpi.com For the synthesis of sulfonyl chlorides from thiols, kinetic profiling in a flow reactor can reveal complex reaction mechanisms, such as sigmoidal behavior in product formation, providing insights that are crucial for optimization. rsc.org
In catalytic synthesis, selectivity is often governed by the choice of catalyst and reaction conditions. The photocatalytic synthesis using K-PHI, for example, achieves high yields (50-95%) for a range of substrates by operating under mild, light-irradiated conditions that preserve sensitive functional groups. acs.orgnih.gov The choice of solvent can also be critical; for instance, the synthesis of unsubstituted phenylsulfonyl chloride is performed in dichloromethane to prevent a side reaction with acetonitrile. nih.gov
Another approach to improve yields is the use of dual-function reagents that act as both an oxidant and a chlorinating agent. rsc.org Reagents like 1,3-dichloro-5,5-dimethylhydantoin (DCH) or cost-effective sodium hypochlorite (B82951) (NaOCl) have been used for the oxidative chlorination of thiols and disulfides, offering an alternative to hazardous chlorine gas. rsc.org A German patent describes a method for producing chloromethanesulfonyl chloride by reacting the sodium salt of chloromethanesulfonic acid with a chlorinating agent like phosphorus pentachloride in phosphoryl chloride as a solvent, achieving a 90% yield. google.com This highlights how the careful selection of reagents and solvents can lead to high-yield processes.
Scalability Considerations for Research and Industrial Applications
The scalability of a synthetic method is a critical factor for its transition from laboratory research to industrial production. For this compound, which serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals, scalable and robust production methods are essential.
Continuous flow synthesis is inherently more scalable than traditional batch chemistry. rsc.org The excellent heat and mass transfer characteristics of flow reactors allow for consistent product quality, regardless of scale. nih.gov Scaling up a flow process typically involves either running the system for a longer duration, using parallel reactors, or increasing the reactor dimensions, all of which are more predictable and manageable than scaling up a large batch reactor. nih.gov An automated continuous system for aryl sulfonyl chlorides demonstrated a significant increase in space-time yield compared to its batch counterpart, underscoring the industrial viability of flow chemistry. mdpi.com The ability to produce kilograms of product per day has been demonstrated for other chemical transformations using continuous flow setups. nih.gov
Catalytic processes, particularly those using heterogeneous catalysts, also offer significant advantages in scalability. Heterogeneous catalysts like K-PHI can be easily separated from the reaction mixture by simple filtration and reused, which simplifies downstream processing and reduces waste, key considerations in industrial manufacturing. acs.org
In contrast, traditional batch methods for sulfonyl chlorides, such as those using chlorosulfonic acid or thionyl chloride, can present significant scalability challenges due to large exotherms, the evolution of corrosive gases (HCl), and the handling of hazardous materials in bulk. mdpi.comorgsyn.org While these methods are established, they require specialized equipment and stringent safety protocols, making the adoption of modern, inherently safer, and more scalable techniques like continuous flow an attractive proposition for industrial applications.
Reaction Mechanisms and Chemical Reactivity of Dichloromethanesulfonyl Chloride
Nucleophilic Substitution Pathways at the Sulfonyl Center
The sulfonyl group (-SO₂-) in dichloromethanesulfonyl chloride is highly electrophilic due to the electron-withdrawing nature of the two oxygen atoms and the chlorine atom. This makes the sulfur atom susceptible to attack by nucleophiles. The primary mechanisms for nucleophilic substitution at this sulfonyl center are the bimolecular nucleophilic substitution (Sₙ2) and the addition-elimination (SₐN) pathways.
Bimolecular Nucleophilic Substitution (Sₙ2) Mechanisms
The Sₙ2 mechanism is a concerted, one-step process where the nucleophile attacks the electrophilic sulfur atom at the same time as the leaving group (chloride ion) departs. libretexts.orgbyjus.com This pathway involves a single transition state where the nucleophile is forming a bond to the sulfur, and the sulfur-chlorine bond is breaking. libretexts.org The reaction proceeds with an inversion of configuration at the sulfur center. chemistrysteps.com
For sulfonyl chlorides in general, the Sₙ2 pathway is a common mechanism for reactions with a variety of nucleophiles. fiveable.me The rate of an Sₙ2 reaction is dependent on the concentration of both the substrate (this compound) and the nucleophile, making it a bimolecular reaction. libretexts.orgbyjus.com The reactivity in Sₙ2 reactions is sensitive to steric hindrance at the reaction center. While this compound has two chlorine atoms on the alpha-carbon, which can be bulky, the primary site of attack is the sulfur atom of the sulfonyl group.
Studies on related sulfonyl chlorides, such as arenesulfonyl chlorides, have shown that the Sₙ2 mechanism is favored in many cases. mdpi.comnih.gov For instance, the chloride-chloride exchange reaction in arenesulfonyl chlorides has been demonstrated to proceed via an Sₙ2 mechanism through a single transition state. mdpi.comnih.gov
Addition-Elimination (SₐN) Pathways and Their Relevance
An alternative to the Sₙ2 mechanism is the addition-elimination (SₐN) pathway. This is a two-step process that begins with the nucleophilic attack on the sulfur atom to form a transient, pentacoordinate intermediate, often referred to as a Meisenheimer complex in the context of aromatic systems. chemistrysteps.com This intermediate then eliminates the leaving group (chloride ion) to yield the final substitution product. libretexts.orgchemguide.co.ukchemguide.co.uk
The SₐN mechanism is particularly relevant for nucleophilic aromatic substitution but can also be considered for sulfonyl chlorides. chemistrysteps.comlibretexts.org In the case of this compound, the nucleophile would add to the sulfonyl group, breaking the S=O pi bond and forming a tetrahedral intermediate. The subsequent reformation of the S=O double bond would then expel the chloride ion. libretexts.org
The preference for an Sₙ2 versus an SₐN mechanism can be influenced by several factors, including the nature of the nucleophile, the leaving group, and the solvent. For sulfonyl chlorides, the distinction between a concerted Sₙ2 and a stepwise SₐN pathway can sometimes be subtle. Theoretical studies on analogous fluoride (B91410) exchange reactions in arenesulfonyl chlorides suggest that an addition-elimination mechanism with the formation of a difluorosulfurandioxide intermediate is plausible. nih.gov
Concerted Solvent Processes in Solvolysis Reactions
Solvolysis is a specific type of nucleophilic substitution where the solvent acts as the nucleophile. For sulfonyl chlorides, solvolysis reactions are often described as concerted processes, aligning with the Sₙ2 mechanism. nih.gov In these reactions, a solvent molecule directly attacks the sulfonyl sulfur, leading to the displacement of the chloride ion in a single, continuous step. nih.gov
Kinetic studies of the solvolysis of various alkanesulfonyl and arenesulfonyl chlorides support a bimolecular mechanism. nih.govresearchgate.net The hydrolysis of methane-, chloromethane-, and dichloromethanesulfonyl chlorides has been investigated, providing insights into their reactivity in water. mdpi.com The rate of solvolysis is influenced by the solvent's ability to act as a nucleophile and to stabilize the developing charges in the transition state.
Influence of Solvent Nucleophilicity and Ionizing Power on Reaction Rates
The rates of solvolysis reactions of sulfonyl chlorides are significantly affected by the properties of the solvent, specifically its nucleophilicity and ionizing power.
Solvent Nucleophilicity (N): This parameter measures the ability of a solvent to donate an electron pair to an electrophilic center. In the context of Sₙ2-type solvolysis of this compound, a more nucleophilic solvent will attack the sulfonyl sulfur more readily, leading to a faster reaction rate. mdpi.com Solvents like water and alcohols are common nucleophiles in solvolysis.
Solvent Ionizing Power (Y): This parameter reflects the solvent's ability to stabilize charged species, particularly the developing negative charge on the leaving group and any positive charge on the central atom in the transition state. rsc.org While more relevant for Sₙ1 reactions that proceed through a carbocation intermediate, solvent ionizing power also plays a role in Sₙ2 reactions by stabilizing the charge separation in the transition state. quizlet.com A higher ionizing power generally leads to an increased reaction rate. quizlet.com
The Grunwald-Winstein equation is often used to correlate solvolysis rates with solvent nucleophilicity and ionizing power. Studies on arenesulfonyl chlorides have shown good correlations, indicating the importance of both solvent parameters in the reaction mechanism. nih.gov For example, increasing the water content in aqueous ethanol (B145695) or aqueous acetone (B3395972) mixtures generally increases the rate of solvolysis of sulfonyl chlorides due to the higher ionizing power and nucleophilicity of water. nih.govmdpi.com
Elimination-Addition Reactions Involving Sulfene (B1252967) Intermediates
In the presence of a base, this compound can undergo an elimination reaction to form a highly reactive intermediate known as a sulfene. This pathway competes with direct nucleophilic substitution at the sulfonyl center.
Formation and Characterization of Dichlorosulfene
The formation of dichlorosulfene (Cl₂C=SO₂) from this compound is typically initiated by a base, which abstracts the acidic α-hydrogen atom. This is followed by the elimination of a chloride ion from the sulfonyl group. This elimination-addition pathway is particularly favored when a tertiary amine is used as the base. nih.gov
The presence of electron-withdrawing substituents on the α-carbon, such as the two chlorine atoms in this compound, enhances the acidity of the α-hydrogen, facilitating its removal by a base and promoting the formation of the corresponding sulfene. nih.gov
Sulfenes are generally unstable and highly reactive intermediates that are not isolated but are trapped in situ by various reagents. Their existence is often inferred from the products formed in their reactions. For example, in the presence of a nucleophile like an alcohol or an amine, the sulfene will readily undergo addition to form a sulfonic acid ester or a sulfonamide, respectively. The study of the hydrolysis of related compounds under basic conditions has provided evidence for pathways involving sulfene intermediates. nih.gov
Base-Induced Elimination Mechanisms Leading to Sulfenes
The reaction of this compound with bases, particularly tertiary amines like triethylamine (B128534), is a well-established method for the in-situ generation of dichlorosulfene (Cl₂C=SO₂). This process occurs through an elimination-addition mechanism. The base abstracts a proton from the α-carbon of the sulfonyl chloride, leading to the formation of a carbanion. Subsequently, the chloride ion is eliminated, resulting in the formation of the highly reactive sulfene intermediate.
The formation of sulfenes from alkanesulfonyl chlorides with α-hydrogens upon treatment with a base is a general reaction. wikipedia.org In the case of this compound, the presence of two electron-withdrawing chlorine atoms on the α-carbon significantly increases the acidity of the α-hydrogen, facilitating its abstraction by the base. This enhanced acidity makes the formation of dichlorosulfene a favorable process.
The general mechanism can be depicted as follows:
Proton Abstraction: A base (B:) abstracts the acidic α-hydrogen from this compound.
Chloride Elimination: The resulting carbanion eliminates a chloride ion to form the dichlorosulfene intermediate.
This sulfene intermediate is highly electrophilic and will readily react with any available nucleophiles in the reaction mixture.
Subsequent Addition of Nucleophiles to Sulfene Intermediates
Once formed, the highly reactive dichlorosulfene intermediate is readily attacked by a variety of nucleophiles. This two-step sequence, involving the initial formation of the sulfene followed by nucleophilic addition, allows for the synthesis of a diverse range of compounds.
The reaction of sulfenes with nucleophiles is a key aspect of their chemistry. magtech.com.cnscispace.com For instance, when the reaction is carried out in the presence of cyclic imines, the sulfene can undergo cycloaddition reactions to form heterocyclic products. researchgate.net The specific outcome of the reaction is dependent on the nature of the nucleophile and the reaction conditions.
Examples of nucleophilic additions to dichlorosulfene include:
Reaction with water: In the presence of water, dichlorosulfene is hydrolyzed to form dichloromethanesulfonic acid.
Reaction with alcohols: Alcohols add to dichlorosulfene to yield the corresponding dichloromethanesulfonate esters.
Reaction with amines: Primary and secondary amines react with dichlorosulfene to produce dichloromethanesulfonamides.
The general course of these reactions involves the nucleophilic attack on the electrophilic sulfur atom of the sulfene, followed by protonation to give the final product.
Radical Reaction Mechanisms (e.g., involving CHCl₂ or CCl₃ radicals)
While ionic pathways involving sulfene intermediates are common, this compound can also participate in radical reactions. These reactions often proceed via a chain mechanism involving initiation, propagation, and termination steps. libretexts.orgmasterorganicchemistry.com The high reactivity of radicals stems from the presence of an atom with an unpaired electron. libretexts.org
Theoretical studies on the reaction of dichloromethyl (CHCl₂) and trichloromethyl (CCl₃) radicals with nitrogen dioxide (NO₂) provide insight into the potential radical pathways involving species structurally related to this compound. nih.gov These studies, conducted at the B3LYP/6-311G(d,p) and MC-QCISD levels of theory, explored the potential energy surfaces of these radical-molecule reactions. nih.gov
For the CHCl₂ + NO₂ reaction, the initial step is a barrierless association to form an energy-rich adduct, which then undergoes isomerization and subsequent bond cleavage. nih.gov The major products identified are CHClO and ClNO. nih.gov Similarly, the CCl₃ + NO₂ reaction primarily yields CCl₂O and ClNO. nih.gov These findings suggest that under appropriate conditions, such as high temperatures or photochemical initiation, this compound could potentially undergo homolytic cleavage of the S-Cl or C-S bond to generate radicals that participate in subsequent reactions. The formation of various products in the chlorination of methane (B114726), including dichloromethane (B109758) and chloroform, proceeds through a radical chain reaction, illustrating the general nature of such pathways. libretexts.orglibretexts.org
Influence of Structural Parameters and Substituents on Reaction Pathways
The reactivity and the preferred reaction pathway of sulfonyl chlorides are significantly influenced by their structural features and the nature of substituents. For this compound, the two chlorine atoms on the α-carbon play a crucial role in its chemical behavior.
These electron-withdrawing chlorine atoms have two primary effects:
Increased Acidity of the α-Hydrogen: The inductive effect of the chlorine atoms makes the α-hydrogen more acidic, facilitating its removal by a base and promoting the E1cb mechanism for sulfene formation. This is a key factor in its reactivity towards bases.
Stabilization of the Sulfene Intermediate: The chlorine atoms can also influence the stability and reactivity of the resulting dichlorosulfene.
The steric bulk of substituents can also play a role. For instance, studies on arenesulfonyl chlorides have shown that ortho-alkyl groups can enhance reactivity due to a rigid, sterically congested structure. mdpi.com While this compound itself does not have aromatic ring substituents, this principle highlights the importance of steric factors in determining reaction rates. The mechanism of nucleophilic substitution at the sulfonyl sulfur can be either a concerted Sₙ2-type process or a stepwise addition-elimination mechanism, and the specific pathway is influenced by the substituents and the nature of the nucleophile and leaving group. mdpi.com
Comparative Reactivity with Other Sulfonyl Chlorides (e.g., methanesulfonyl chloride)
A comparison of the reactivity of this compound with other sulfonyl chlorides, such as methanesulfonyl chloride (MsCl), reveals the significant impact of the α-substituents.
| Feature | This compound | Methanesulfonyl Chloride |
| α-Substituents | Two chlorine atoms | Three hydrogen atoms |
| α-Hydrogen Acidity | Significantly increased | Normal |
| Favored Mechanism with Base | Elimination to form dichlorosulfene | Can form sulfene, but direct substitution is also common |
| Reactivity in Sₙ2 Reactions | The electron-withdrawing groups can affect the electrophilicity of the sulfur atom. | Serves as a standard for comparison in solvolysis studies. researchgate.net |
Methanesulfonyl chloride is a widely used reagent for converting alcohols to mesylates and subsequently to other functional groups. wikipedia.orgcommonorganicchemistry.com It is believed to react with alcohols in the presence of a non-nucleophilic base via an E1cb elimination to generate the parent sulfene (CH₂=SO₂), which is then attacked by the alcohol. wikipedia.org While both this compound and methanesulfonyl chloride can form sulfenes, the enhanced acidity of the α-hydrogen in the former makes this pathway particularly favorable.
Solvolysis studies of various sulfonyl chlorides, including methanesulfonyl chloride, have been used to elucidate reaction mechanisms. researchgate.netnih.gov The sensitivity of the reaction rate to solvent nucleophilicity and ionizing power, as analyzed by the extended Grunwald-Winstein equation, provides evidence for the degree of associative versus dissociative character in the transition state. nih.gov For many alkanesulfonyl and arenesulfonyl chlorides, a concerted Sₙ2 mechanism is proposed for solvolysis. nih.gov The presence of the dichloromethyl group is expected to influence the electronic and steric environment at the sulfur center, thus altering its reactivity profile compared to methanesulfonyl chloride.
Applications of Dichloromethanesulfonyl Chloride in Organic Synthesis
Role as a Key Sulfonylating Reagent
Dichloromethanesulfonyl chloride is a potent sulfonylating agent, a class of reagents crucial for creating sulfonyl derivatives. wechemglobal.com Sulfonylation reactions involve the introduction of a sulfonyl group (R-SO₂-) into a molecule, a common strategy in medicinal chemistry and materials science to modify the properties of the parent compound. wechemglobal.comwechemglobal.com The high electrophilicity of the sulfur atom in this compound, a result of the electron-withdrawing effects of the three chlorine atoms, makes it highly susceptible to attack by nucleophiles. This reactivity is central to its function in organic synthesis.
Synthesis of Sulfonate Esters from Alcohols
One of the primary applications of this compound is in the synthesis of sulfonate esters from alcohols. periodicchemistry.com This reaction is a cornerstone of organic synthesis, as it transforms a poor leaving group (the hydroxyl group) into an excellent one (a sulfonate ester). periodicchemistry.combrainly.commasterorganicchemistry.com
Conversion of Hydroxyl Groups into Effective Leaving Groups
The hydroxyl group (-OH) of an alcohol is a notoriously poor leaving group in nucleophilic substitution and elimination reactions because its departure would generate the strongly basic hydroxide (B78521) ion. periodicchemistry.commasterorganicchemistry.comlibretexts.org To overcome this, the hydroxyl group must be converted into a group that is a weaker base and therefore more stable upon departure. masterorganicchemistry.comnih.gov Sulfonate esters are ideal for this purpose. periodicchemistry.combrainly.com
The reaction of an alcohol with this compound, typically in the presence of a non-nucleophilic base like pyridine (B92270), results in the formation of a dichloromethanesulfonate ester. youtube.comyoutube.com The base serves to neutralize the hydrogen chloride that is generated during the reaction. youtube.com The resulting sulfonate ester is an excellent leaving group because the negative charge on the departing anion is stabilized by resonance across the three oxygen atoms of the sulfonyl group. periodicchemistry.com This activation of the alcohol facilitates subsequent reactions, such as nucleophilic substitutions, where a wide range of nucleophiles can displace the sulfonate group. libretexts.org
Formation of Sulfonamides via Amine Reactivity
This compound readily reacts with primary and secondary amines to form sulfonamides. cbijournal.com This transformation is of significant importance, particularly in the pharmaceutical industry, as the sulfonamide functional group is a key component in a wide array of therapeutic agents, including antibacterial drugs. sigmaaldrich.com The general reaction involves the nucleophilic attack of the amine nitrogen on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of a new sulfur-nitrogen bond. rsc.org A base is typically employed to scavenge the HCl byproduct. cbijournal.com The versatility of this reaction allows for the synthesis of a diverse library of sulfonamides by varying the amine starting material. sigmaaldrich.com
Utility in Carbon-Sulfur Bond Forming Reactions
Beyond the formation of sulfonate esters and sulfonamides, this compound and related sulfonyl chlorides are instrumental in the construction of carbon-sulfur (C-S) bonds. researchgate.netrsc.org These reactions are fundamental in organosulfur chemistry and provide access to a wide range of sulfur-containing compounds. rsc.org While direct C-S bond formation using sulfonyl chlorides can be challenging, recent methodologies have emerged that utilize them as precursors. For instance, phosphine-mediated deoxygenation of sulfonyl chlorides can generate a transient intermediate that is trapped by nucleophiles to form thioethers and thioesters. researchgate.net This highlights the expanding role of sulfonyl chlorides as versatile building blocks for creating diverse organosulfur architectures.
Contributions to Complex Molecule Synthesis and Diversification
The reactivity of this compound makes it a valuable tool for the synthesis and diversification of complex molecules. sigmaaldrich.com By introducing a dichloromethylsulfonyl group, chemists can readily modify a molecule's structure and properties. This is particularly useful in the late-stage functionalization of natural products and drug candidates, where the introduction of this group can lead to new analogs with potentially improved biological activity or other desirable characteristics. researchgate.net The ability to convert alcohols to good leaving groups and to form stable sulfonamides allows for a wide range of subsequent transformations, enabling the construction of intricate molecular frameworks.
Emerging Applications in Materials Science
The unique properties imparted by the dichloromethylsulfonyl group are also being explored in the field of materials science. wechemglobal.com Analogous to the well-documented use of fluorinated sulfonyl chlorides, the incorporation of the dichloromethylsulfonyl moiety can influence the chemical and physical properties of polymers and other materials. wechemglobal.com For example, the introduction of such groups can enhance thermal stability, modify surface properties, or create new functionalities within a material. wechemglobal.com While still an emerging area, the potential for this compound and its derivatives to contribute to the development of advanced materials with tailored properties is significant. wechemglobal.com
Use as a Reactant in Specialized Chemical Transformations
This compound's utility in specialized organic synthesis is highlighted by its participation in reactions that are not commonplace for all sulfonyl chlorides. Its unique reactivity, stemming from the two chlorine atoms on the alpha-carbon, allows for the formation of distinct structural motifs.
Generation of Dichloromethanesulfene and [2+2] Cycloaddition Reactions
In the presence of a tertiary amine, such as triethylamine (B128534), this compound readily undergoes dehydrochlorination to form dichloromethanesulfene (Cl₂C=SO₂). This transient and highly electrophilic species is a powerful dienophile and readily participates in [2+2] cycloaddition reactions with electron-rich alkenes, such as enamines and ketene (B1206846) acetals. This transformation provides a direct route to functionalized four-membered thietane-1,1-dioxide rings.
The reaction with enamines, for instance, leads to the formation of 3-amino-2,2-dichlorothietane-1,1-dioxides. These products are valuable intermediates for further synthetic manipulations. The general scheme for this reaction involves the in-situ generation of dichloromethanesulfene, which is then trapped by the enamine.
Table 1: Synthesis of 3,3-Disubstituted Thietane-1,1-dioxides via [2+2] Cycloaddition
| Reactant 1 (Sulfonyl Chloride Derivative) | Reactant 2 (Alkene) | Product | Yield (%) | Reference |
| Methanesulfonyl chloride | Enamine of Cyclohexanone | 2-Morpholino-2,3-propano-thietane-1,1-dioxide | - | Analogous Reaction |
| This compound | 1-Morpholinocyclohexene | 3-Morpholino-2,2-dichloro-spiro[3.5]nonane-1,1-dioxide | - | Inferred |
The resulting 3-amino-2,2-dichlorothietane-1,1-dioxides can be subjected to various transformations. For example, hydrolysis of the enamine functionality can yield the corresponding 3-keto-2,2-dichlorothietane-1,1-dioxide.
Reactions with Active Methylene (B1212753) Compounds
This compound can react with compounds containing an active methylene group, such as malonic esters and β-ketoesters, in the presence of a base. This reaction typically proceeds via the formation of a dichloromethyl sulfone derivative. The acidic protons of the active methylene compound are removed by the base, creating a nucleophilic carbanion that attacks the electrophilic sulfur atom of the sulfonyl chloride.
This reaction provides a method for the introduction of the dichloromethanesulfonyl group into organic molecules, leading to the formation of α-disubstituted dichloromethyl sulfones. These products can serve as precursors for further synthetic elaborations.
Table 2: Knoevenagel-type Condensation with Active Methylene Compounds
| Reactant 1 | Reactant 2 | Product | Yield (%) | Reference |
| 3-Formylchromone | Malononitrile | 2-(4-Oxo-4H-chromen-3-ylmethylene)malononitrile | High | nih.gov |
| 3-Formylchromone | Ethyl cyanoacetate | Ethyl 2-cyano-3-(4-oxo-4H-chromen-3-yl)acrylate | High | nih.gov |
| 3-Formylchromone | 2-Benzimidazolylacetonitrile | 2-(2-Benzimidazolyl)-3-(4-oxo-4H-chromen-3-yl)acrylonitrile | 96 | nih.gov |
Reaction with Triphenylphosphine (B44618)
The reaction of sulfonyl chlorides with triphenylphosphine is a known method for the reduction of the sulfonyl chloride group. researchgate.net In the case of this compound, this reaction would be expected to proceed, potentially leading to the formation of triphenylphosphine oxide and other sulfur-containing byproducts. While detailed studies on this specific reaction are not prevalent in the searched literature, the general reactivity pattern of sulfonyl chlorides with phosphines suggests that a reduction or a more complex transformation could occur. For instance, in the presence of other reagents, this combination could be utilized for deoxygenation or chlorination reactions. nih.govrsc.orgwikipedia.orgresearchgate.net
Derivatization and Advanced Synthetic Strategies Involving Dichloromethanesulfonyl Chloride
Synthesis of Novel Dichloromethanesulfonate and Trichloromethanesulfonate Derivatives
The sulfonyl chloride moiety of dichloromethanesulfonyl chloride is the primary site of reactivity for derivatization. Its reaction with nucleophiles, particularly alcohols, provides a direct route to novel dichloromethanesulfonate esters. This esterification is typically carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine (B92270), to scavenge the hydrogen chloride byproduct. The reaction is analogous to the well-established procedures for other sulfonyl chlorides, like p-toluenesulfonyl chloride.
The dichloromethyl group can also undergo further transformation. Under radical or specific oxidative chlorination conditions, it is conceivable to convert the dichloromethyl group into a trichloromethyl group, thereby accessing trichloromethanesulfonate derivatives. These compounds would be expected to exhibit even more pronounced electronic effects and potentially different reactivity profiles compared to their dichlorinated precursors.
Table 1: Representative Synthesis of Dichloromethanesulfonate Esters
| Reactant | Reagent | Base | Product |
| Ethanol (B145695) | This compound | Triethylamine | Ethyl dichloromethanesulfonate |
| Phenol | This compound | Pyridine | Phenyl dichloromethanesulfonate |
| Isopropanol | This compound | Triethylamine | Isopropyl dichloromethanesulfonate |
| Benzyl alcohol | This compound | Pyridine | Benzyl dichloromethanesulfonate |
This table represents hypothetical transformations based on the known reactivity of sulfonyl chlorides.
Exploration of Alkylating Reagent Properties of its Esters
Alkylating agents are a critical class of reagents in organic synthesis and medicinal chemistry, functioning by transferring an alkyl group to a nucleophilic substrate. nih.gov The efficacy of an alkylating agent often depends on the leaving group attached to the alkyl chain. Sulfonate esters, such as tosylates, mesylates, and triflates, are renowned for being excellent leaving groups due to the stability of the corresponding sulfonate anion.
The esters derived from this compound, namely alkyl dichloromethanesulfonates, are expected to be potent alkylating agents. The strong electron-withdrawing effect of the two chlorine atoms on the alpha-carbon significantly stabilizes the resulting dichloromethanesulfonate anion through induction. This enhanced stability makes it a superior leaving group compared to traditional methanesulfonates (mesylates), leading to faster rates of nucleophilic substitution. The mechanism of action is analogous to other nitrogen mustards and alkylsulfonates used in therapeutic contexts, where the alkyl group is transferred to biological nucleophiles. nih.gov
Table 2: Qualitative Comparison of Sulfonate Leaving Group Ability
| Leaving Group | Anion Formula | Relative Stability | Expected Alkylating Potency |
| Mesylate | CH₃SO₃⁻ | Good | Good |
| Dichloromethanesulfonate | CHCl₂SO₃⁻ | Very Good | Excellent |
| Triflate | CF₃SO₃⁻ | Excellent | Exceptional |
Preparation of Fluorinated Sulfonyl Derivatives from this compound
The synthesis of sulfonyl fluorides from their corresponding chlorides is a valuable transformation, as sulfonyl fluorides often exhibit unique reactivity and stability, finding use as chemical probes and covalent inhibitors. A well-established method for this conversion is halogen exchange (halex) fluorination.
This process can be applied to this compound to prepare dichloromethanesulfonyl fluoride (B91410). The reaction typically involves heating the sulfonyl chloride with an alkali metal fluoride, such as anhydrous potassium fluoride (KF), in a high-boiling polar aprotic solvent like sulfolane. google.com The reaction may proceed in a stepwise manner, first converting the sulfonyl chloride to a sulfonyl fluoride, and under forcing conditions, potentially enabling the exchange of the chlorine atoms on the methyl group for fluorine. The conversion of chlorobenzenesulfonyl chlorides to fluorobenzenesulfonyl fluorides using these methods is a known industrial process. google.com
Table 3: Proposed Synthesis of Fluorinated Derivatives
| Starting Material | Reagent | Solvent | Temperature | Potential Product |
| This compound | Anhydrous Potassium Fluoride (KF) | Sulfolane | 100-160 °C | Dichloromethanesulfonyl fluoride |
| This compound | Anhydrous Potassium Fluoride (KF) | Sulfolane | >160 °C | Difluoromethanesulfonyl fluoride |
This table is based on analogous fluorination reactions of other chlorosulfonyl compounds. google.com
Integration into Heterocyclic Compound Synthesis
Reagents containing a sulfonyl chloride group are pivotal in the construction of sulfur-containing heterocycles. For instance, sulfuryl chloride has been employed in the catalyst-free, 5-endo chlorocycloetherification of homoallylic alcohols to efficiently produce β-chlorotetrahydrofuran derivatives. organic-chemistry.org Similarly, thionyl chloride reacts with certain C-methyl heterocycles to ultimately form thiadiazole derivatives. rsc.org
By analogy, this compound is a prime candidate for the synthesis of novel heterocyclic systems. Its reaction with bifunctional nucleophiles, such as amino alcohols, diamines, or amino thiols, could provide access to a variety of five-, six-, or seven-membered heterocyclic sulfonamides (sultams) and related structures. The dichloromethyl group would remain as a functional handle on the resulting heterocycle, available for subsequent synthetic modifications. This approach offers a pathway to complex molecules that could be of interest in medicinal chemistry and materials science. google.com
Stereoselective Transformations and Chiral Auxiliary Applications
Stereoselective reactions, which favor the formation of one stereoisomer over another, are fundamental to modern organic synthesis. masterorganicchemistry.comkhanacademy.org While no direct applications of this compound in stereoselective transformations have been documented, its derivatives hold significant potential in this field.
The dichloromethanesulfonate group, being an excellent leaving group, could be utilized in stereospecific nucleophilic substitution reactions (e.g., Sₙ2 reactions). When a chiral alcohol is converted to its dichloromethanesulfonate ester, subsequent reaction with a nucleophile would proceed with a predictable inversion of stereochemistry at the chiral center.
Furthermore, this compound could be used to introduce a chiral auxiliary. By reacting it with a readily available chiral alcohol, a chiral dichloromethanesulfonate ester is formed. The steric and electronic properties of this chiral group could then be used to direct the stereochemical outcome of a subsequent reaction on another part of the molecule. The synthesis of chiral sulfinamides from sulfonyl chlorides is a known process, and these chiral compounds are vital in asymmetric synthesis. nih.gov Although speculative for this compound itself, these established principles suggest a fertile ground for future research.
Development of Advanced Synthetic Strategies for Complex Architectures
The construction of complex molecular architectures often relies on the use of versatile building blocks that can be incorporated into larger structures. nih.govnih.govresearchgate.net Sulfonyl chlorides have been identified as highly effective initiators for metal-catalyzed living radical polymerization (LRP), a powerful technique for synthesizing well-defined polymers with controlled molecular weights and complex structures like star polymers. cmu.edu The sulfonyl chloride group facilitates a higher rate of initiation than propagation, which is a key requirement for achieving narrow molecular weight distributions. cmu.edu
This compound can be envisioned as a functional initiator in such polymerization schemes. Its use would lead to the formation of polymers bearing a terminal dichloromethylsulfonyl group. This functional end-group could then be used for post-polymerization modifications, allowing for the creation of even more complex and functional materials. The inherent reactivity of the dichloromethyl group offers a site for further chemical elaboration, distinguishing it from simpler alkyl or arylsulfonyl chloride initiators.
Computational Chemistry Investigations of Dichloromethanesulfonyl Chloride
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to exploring the electronic properties and potential energy surfaces of molecules. For dichloromethanesulfonyl chloride, these methods offer a window into its structure, stability, and chemical reactivity.
The electronic structure of a molecule governs its physical and chemical properties. Density Functional Theory (DFT) and ab initio methods are the primary computational techniques for elucidating this structure. DFT methods, such as the widely used B3LYP or PBE0 functionals, combined with basis sets like 6-311++G(d,p), are employed to solve for the electron density of the molecule, from which its energy and other properties are derived. nih.gov Ab initio methods, like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, offer higher levels of accuracy by systematically improving upon the Hartree-Fock approximation, though at a greater computational cost. nih.goviupac.org
These calculations provide fundamental data, including the total energy of the molecule, the distribution of electron density, and the molecular electrostatic potential (MEP). The MEP map is particularly insightful, as it visualizes electron-rich (nucleophilic) and electron-poor (electrophilic) regions, highlighting the sulfur atom of the sulfonyl chloride group as a primary site for nucleophilic attack.
A primary application of quantum chemical calculations is the determination of equilibrium molecular geometries. By finding the minimum energy structure on the potential energy surface, these methods can predict bond lengths, bond angles, and dihedral angles with high accuracy, often in good agreement with experimental data from techniques like X-ray crystallography for similar compounds. mdpi.com
For a flexible molecule like this compound, which has several rotatable single bonds (C-S and S-Cl), computational methods can be used to explore its conformational landscape. A Potential Energy Surface (PES) scan involves systematically rotating specific dihedral angles and calculating the energy at each step. This process identifies the most stable conformer (global minimum) as well as other local energy minima and the rotational energy barriers between them. This information is crucial for understanding the molecule's average structure and dynamic behavior in different environments.
Table 1: Key Geometrical Parameters for Computational Analysis of this compound
| Parameter | Description |
|---|---|
| Bond Lengths (Å) | |
| C-H | Length of the carbon-hydrogen bond. |
| C-Cl | Length of the carbon-chlorine bonds. |
| C-S | Length of the central carbon-sulfur bond. |
| S=O | Length of the sulfur-oxygen double bonds. |
| S-Cl | Length of the sulfur-chlorine bond. |
| Bond Angles (º) | |
| Cl-C-Cl | Angle between the two chlorine atoms attached to the carbon. |
| H-C-S | Angle defining the geometry around the dichloromethyl carbon. |
| O=S=O | Angle between the two oxygen atoms of the sulfonyl group. |
| C-S-Cl | Angle defining the geometry around the sulfur atom. |
| Dihedral Angles (º) | |
| H-C-S-Cl | Torsional angle describing the rotation around the C-S bond. |
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. rsc.org
From the electronic structure, various reactivity indices can be calculated. These "conceptual DFT" descriptors quantify the reactivity of different sites within the molecule.
Table 2: Common Reactivity Indices Derived from DFT
| Reactivity Index | Description and Significance |
|---|---|
| Fukui Function | Identifies the sites in a molecule most susceptible to nucleophilic, electrophilic, or radical attack. |
| Global Hardness (η) | Measures the resistance of a molecule to change its electron configuration. It is related to the HOMO-LUMO gap. |
| Global Softness (S) | The reciprocal of global hardness, indicating the molecule's capacity for chemical reaction. |
| Electrophilicity Index (ω) | A global measure of a molecule's ability to act as an electrophile. |
| Dual Descriptor | A function that can distinguish between sites for nucleophilic and electrophilic attack more definitively than the Fukui function. |
Computational chemistry is invaluable for investigating reaction pathways. For sulfonyl chlorides, reactions with nucleophiles can proceed through several possible mechanisms. A key question is whether the reaction is a direct bimolecular nucleophilic substitution (Sₙ2) at the sulfur atom or an elimination-addition pathway involving a highly reactive sulfene (B1252967) intermediate. dntb.gov.uanih.gov
For this compound, the presence of an alpha-hydrogen and electron-withdrawing chlorine atoms makes the formation of a dichlorosulfene (Cl₂C=SO₂) intermediate a plausible pathway, especially in the presence of a base. researchgate.net DFT calculations can be used to model both the Sₙ2 and the sulfene-mediated pathways. By locating the transition state (the maximum energy point along the reaction coordinate) for each step and calculating its energy, the activation barrier (Eₐ) for the reaction can be determined. Comparing the activation barriers for competing pathways allows for a prediction of the most likely reaction mechanism under given conditions. dntb.gov.ua
Molecular Dynamics (MD) Simulations for Dynamic Behavior
While quantum chemical calculations typically model molecules in a static, gas-phase environment (or with implicit solvent models), Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time, explicitly including solvent molecules. nih.gov In an MD simulation, the forces on each atom are calculated using a force field, and Newton's equations of motion are solved to simulate the movement of atoms and molecules.
For this compound, an MD simulation in a solvent like water would reveal:
Solvation Structure: How solvent molecules arrange themselves around the solute molecule.
Conformational Dynamics: The transitions between different conformations in solution and the flexibility of the molecule.
Transport Properties: How the molecule moves and diffuses through the solvent.
MD simulations are particularly useful for understanding how the solvent influences reactivity, for instance, by stabilizing transition states or intermediates. doi.org
Validation of Computational Models with Experimental Data
A critical step in any computational study is the validation of the theoretical models against experimental data. researchgate.net This process ensures that the chosen level of theory and basis set are appropriate for the system and that the computational results are reliable.
For this compound, validation could be achieved by:
Comparing Geometries: The calculated bond lengths and angles for the lowest energy conformer can be compared with data from X-ray crystallography or microwave spectroscopy, if available. mdpi.com
Comparing Vibrational Spectra: The vibrational frequencies can be calculated from the optimized geometry. These can be compared directly with experimental infrared (IR) and Raman spectra. A good correlation between the calculated and experimental spectra provides strong support for the accuracy of the computed structure. nih.gov
Comparing NMR Spectra: Magnetic shielding constants can be calculated and converted into NMR chemical shifts. These can then be compared with experimentally measured ¹H and ¹³C NMR spectra to validate the electronic environment predicted by the model.
Discrepancies between computational and experimental data can themselves be informative, pointing to specific intermolecular interactions in the experimental (condensed-phase) system that are not fully captured by the (gas-phase or implicit solvent) computational model. nih.gov
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Dichlorosulfene |
| Hartree-Fock |
Predictive Power of Computational Approaches in this compound Chemistry
A thorough review of available scientific literature indicates a notable absence of specific computational chemistry studies focused exclusively on this compound. Research employing computational methods like Density Functional Theory (DFT) or other ab initio techniques to predict the molecular structure, vibrational frequencies, reaction mechanisms, or other physicochemical properties of this particular compound has not been published in the reviewed sources.
While computational chemistry is a powerful tool for predicting molecular characteristics and reactivity, its predictive power is fundamentally demonstrated by comparing theoretical calculations against experimental data. nih.govnih.gov For a given molecule, computational models are first used to calculate properties such as bond lengths, bond angles, and vibrational spectra. These calculated values are then benchmarked against experimentally determined values obtained through techniques like X-ray crystallography, electron diffraction, and infrared (IR) or Raman spectroscopy. The accuracy of the computational method is established by the degree of agreement between the theoretical and experimental results. nih.gov
In the broader context of sulfonyl chlorides, computational studies have been applied to understand reaction mechanisms, such as solvolysis. nih.gov These studies often use theoretical models to corroborate experimental findings and provide deeper insight into the transition states and intermediates involved in chemical reactions. physchemres.orgresearchgate.net For instance, the combined use of experimental and computational tools is considered a powerful approach for elucidating complex molecular structures and reaction pathways. physchemres.org
Advanced Analytical Characterization Techniques for Dichloromethanesulfonyl Chloride and Its Derivatives
Spectroscopic Methods for Structural Elucidation and Purity Assessment
Spectroscopy, which studies the interaction between matter and electromagnetic radiation, is a cornerstone for the structural analysis and purity verification of dichloromethanesulfonyl chloride.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a premier, non-invasive technique for delineating the atomic framework of a molecule.
¹H NMR: For this compound (Cl₂CHSO₂Cl), the proton NMR spectrum is anticipated to feature a single signal for the methine proton (-CH). The chemical shift of this proton is significantly influenced by the potent electron-withdrawing properties of the adjacent two chlorine atoms and the sulfonyl chloride group. libretexts.orgchemistrysteps.com
¹³C NMR: In the carbon-13 NMR spectrum, a solitary resonance is expected for the carbon atom within the dichloromethyl group. compoundchem.comlibretexts.org This signal would appear at a downfield chemical shift, a consequence of being bonded to two chlorine atoms and a sulfonyl group. compoundchem.comlibretexts.org
³⁵Cl NMR: Chlorine-35 NMR is a specialized technique that allows for the direct observation of chlorine environments. huji.ac.il For this compound, it would theoretically show two separate resonances: one for the chlorine atoms on the carbon and another for the chlorine atom of the sulfonyl chloride moiety. huji.ac.il However, due to the quadrupolar nature of the chlorine nucleus, signals for covalently bound chlorines in organic molecules are often very broad, which can limit the practical application of this technique to smaller molecules. huji.ac.ilnih.gov
¹⁹F NMR: In the case of fluorinated analogs of this compound, fluorine-19 NMR spectroscopy is an exceptionally sensitive and valuable tool for confirming the presence and electronic environment of fluorine atoms.
| ¹H NMR Data for Related Structures | |
| Structure | Approximate Chemical Shift (ppm) |
| R-CH₂-Cl | 3.7 |
| CH₃-O-CH₂-Cl | 5.2 |
| CHCl₃ | 7.26 |
| CH₂Cl₂ | 5.30 |
| This table provides examples of ¹H NMR chemical shifts for protons in similar electronic environments to illustrate the expected downfield shift. Actual values for this compound would need to be determined experimentally. |
| ¹³C NMR Data for Related Structures | |
| Structure | Approximate Chemical Shift (ppm) |
| R-CH₂-Cl | 25-50 |
| Methanesulfonyl chloride | 45.5 |
| CHCl₃ | 77.2 |
| CH₂Cl₂ | 54.0 |
| This table presents typical ¹³C NMR chemical shift ranges for carbons in related functional groups. The actual chemical shift for this compound would be influenced by the combined electronegativity of the attached groups. |
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups within a molecule.
IR Spectroscopy: The infrared spectrum of this compound is distinguished by intense absorption bands from the sulfonyl chloride (SO₂Cl) group. The asymmetric and symmetric stretching vibrations of the S=O bonds are characteristically found around 1410-1370 cm⁻¹ and 1204-1166 cm⁻¹, respectively. acdlabs.com
Raman Spectroscopy: Raman spectroscopy offers complementary data. The S-Cl stretch, often a weak signal in IR, can be prominent in the Raman spectrum. researchgate.net For related sulfuryl chlorides, these vibrations are observed and can help in confirming the structure. researchgate.netualberta.ca The symmetric vibrations of the molecule generally produce more intense signals in Raman spectra.
| Typical IR Absorption Frequencies for Sulfonyl Chlorides | |
| Vibrational Mode | Frequency Range (cm⁻¹) |
| S=O Asymmetric Stretch | 1410-1370 |
| S=O Symmetric Stretch | 1204-1166 |
| Data derived from studies on similar sulfonyl chloride compounds. acdlabs.com |
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and structure of the analyte.
Molecular Ion Peak: The mass spectrum of this compound will exhibit a molecular ion peak. A key identifying feature is the isotopic pattern resulting from the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). docbrown.infoyoutube.com
Fragmentation Pattern: Upon ionization, the molecule fragments in predictable ways. Common fragmentation pathways include the loss of a chlorine atom or the entire SO₂Cl group. For instance, in the mass spectrum of the related chloromethanesulfonyl chloride, a notable fragment is observed. nist.gov Analysis of these fragments is crucial for structural confirmation. libretexts.orgyoutube.com
| Predicted Mass Spectrometry Fragments for this compound | |
| Ion Fragment | Description |
| [CHCl₂SO₂Cl]⁺ | Molecular Ion |
| [CHCl₂SO₂]⁺ | Loss of Cl from sulfonyl group |
| [CHCl₂]⁺ | Loss of SO₂Cl group |
| This table outlines plausible fragmentation patterns based on the principles of mass spectrometry. |
Chromatographic Separations and Quantitative Analysis
Chromatographic methods are essential for the separation of this compound from impurities and for its quantitative determination.
Gas chromatography (GC) is a technique used to separate and analyze compounds that can be vaporized without decomposition. It is well-suited for the analysis of this compound and its volatile impurities. rsc.orgnih.gov
Methodology: A GC system with a suitable capillary column can be employed for separation. rsc.org An electron capture detector (ECD) is particularly sensitive to halogenated compounds, making it ideal for detecting this compound. epa.gov
Impurity Analysis: GC is highly effective for profiling volatile impurities, which is vital for quality control. innovareacademics.inomicsonline.org For related compounds like methanesulfonyl chloride, GC-MS methods have been developed for trace-level analysis. innovareacademics.inomicsonline.org
| Typical GC Parameters for Chlorinated Hydrocarbon Analysis | |
| Parameter | Condition |
| Column | RTX-5MS (or similar) |
| Injector Temperature | ~280 °C |
| Oven Program | Temperature gradient (e.g., 50 °C to 300 °C) |
| Carrier Gas | Helium |
| Detector | Electron Capture Detector (ECD) or Mass Spectrometer (MS) |
| These parameters are illustrative and based on methods for similar chlorinated compounds. rsc.orgepa.gov |
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture.
Reversed-Phase HPLC: For this compound and its derivatives, reversed-phase HPLC is a common analytical approach. This typically involves a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. sielc.comgoogle.comhelixchrom.com
Detection and Quantification: A Diode-Array Detector (DAD) or a UV detector can be used for detection. For quantitative analysis, derivatization may be employed to introduce a UV-active group, enhancing sensitivity. google.com HPLC methods are crucial for ensuring the purity of the final product and for monitoring the progress of reactions.
| Illustrative HPLC Conditions for Sulfonyl Chloride Analysis | |
| Parameter | Condition |
| Column | C18 reversed-phase |
| Mobile Phase | Acetonitrile/Water gradient |
| Detector | UV or Diode-Array Detector (DAD) |
| Flow Rate | ~1 mL/min |
| These conditions are based on established methods for related sulfonyl chlorides and may require optimization. sielc.comgoogle.com |
Advanced Separation Techniques (e.g., UHPLC, SFC)
The separation of this compound from reactants, intermediates, and byproducts is critical for its analysis and purification. Ultra-High-Performance Liquid Chromatography (UHPLC) and Supercritical Fluid Chromatography (SFC) represent the cutting edge in separation science, offering significant advantages in speed, resolution, and efficiency over traditional methods.
Ultra-High-Performance Liquid Chromatography (UHPLC) UHPLC systems utilize columns packed with sub-2 µm particles, which operate at high pressures to achieve rapid and highly efficient separations. mdpi.com For compounds like this compound and its derivatives, UHPLC offers the ability to resolve complex mixtures that may be encountered during synthesis or in environmental samples. mdpi.com A fast and sensitive UHPLC-High Resolution Mass Spectrometry (UHPLC-HRMS) method has been successfully developed for sulfolipids, which are structurally related to sulfonyl chlorides, demonstrating the technique's applicability to this class of compounds. mdpi.com The short analysis time inherent to UHPLC makes it particularly suitable for high-throughput screening and reaction monitoring. mdpi.com
Supercritical Fluid Chromatography (SFC) SFC is a chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. teledynelabs.comeuropeanpharmaceuticalreview.com This technique is a hybrid of gas and liquid chromatography, combining the low viscosity and high diffusivity of a gas with the solvating power of a liquid. teledynelabs.comyoutube.com These properties lead to fast, efficient separations with reduced solvent consumption, positioning SFC as a "green" analytical technique. tandfonline.com SFC is highly effective for separating both chiral and achiral compounds and is increasingly applied in pharmaceutical analysis for purity assessment and the analysis of diverse compounds. europeanpharmaceuticalreview.comtandfonline.com The technique's orthogonality to reversed-phase LC provides a powerful tool for comprehensive sample characterization. europeanpharmaceuticalreview.com While direct analysis of the highly reactive this compound can be challenging, SFC is well-suited for the separation of its more stable derivatives, such as sulfonamides.
| Parameter | Ultra-High-Performance Liquid Chromatography (UHPLC) | Supercritical Fluid Chromatography (SFC) |
| Mobile Phase | Liquid solvents (e.g., acetonitrile, methanol, water) | Supercritical fluid (typically CO₂) with co-solvents |
| Operating Pressure | High (up to 15,000 psi) | High (maintains supercritical state) |
| Column | Packed with sub-2 µm particles | Packed or capillary columns |
| Key Advantages | High resolution, high speed, high sensitivity | Fast analysis, low organic solvent use, orthogonal to LC |
| Applicability | Broad range of polar and non-polar compounds mdpi.com | Chiral and achiral compounds, especially non-polar to moderately polar teledynelabs.comtandfonline.com |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This technique provides unambiguous data on bond lengths, bond angles, and stereochemistry, which are fundamental to understanding a molecule's reactivity and physical properties. nih.govnih.gov
The process involves growing a single, high-quality crystal of the compound, which can be the rate-limiting step. nih.gov This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is analyzed to construct a three-dimensional electron density map, from which the atomic structure is determined. mdpi.comyoutube.com The technique is also crucial for establishing the absolute configuration of chiral molecules. nih.gov For derivatives of this compound, such as complex sulfonamides, X-ray crystallography has been used to analyze their solid-state conformations, which is vital in fields like medicinal chemistry. acs.org
Hyphenated Analytical Techniques for Complex Chemical Systems
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for analyzing complex mixtures. ijarnd.comajpaonline.comnih.gov The online coupling provides a wealth of information, with the separation technique isolating individual components and the spectroscopic technique providing structural identification. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS is a powerful hyphenated technique for the analysis of volatile and thermally stable compounds. It is particularly well-suited for the analysis of sulfonyl chlorides and their reaction products. nih.govcore.ac.uk In a typical GC-MS analysis, the gas chromatograph separates the components of a mixture, which are then introduced into the mass spectrometer for ionization and detection. ajpaonline.com The mass spectrometer provides a mass spectrum for each component, which serves as a molecular fingerprint, allowing for identification by comparison to spectral libraries. omicsonline.org
Studies on the photosulfochlorination of alkanes have successfully used GC-MS to identify various isomers of the resulting sulfonyl chlorides and chlorinated alkanes. nih.govcore.ac.uk To improve quantitative analysis and overcome the thermal instability of some sulfonyl chlorides, they can be converted to more stable derivatives, such as N,N-diethylsulfonamides, prior to GC-MS analysis. nih.govcore.ac.uk For trace analysis, selected ion monitoring (SIM) mode can be employed to enhance sensitivity and specificity, as demonstrated in the determination of methanesulfonyl chloride as a genotoxic impurity. omicsonline.orginnovareacademics.in
| Parameter | GC-MS Method for Sulfonyl Chloride Analysis |
| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) rsc.org |
| Column | RTX-5MS (30 m × 0.25 mm × 0.25 µm) rsc.org |
| Carrier Gas | Helium rsc.org |
| Injector Temperature | 280 °C rsc.org |
| Oven Program | Initial 50 °C (1 min), ramp 25 °C/min to 300 °C, hold 3 min rsc.org |
| MS Detector | Quadrupole with electron impact (EI) ionization rsc.org |
| Ion Source Temp. | 200 °C rsc.org |
| Mass Range | m/z 50 to 400 rsc.org |
Liquid Chromatography-Mass Spectrometry (LC-MS) LC-MS is a complementary technique to GC-MS and is essential for analyzing non-volatile, polar, or thermally labile compounds. nih.govresearchgate.net The coupling of HPLC or UHPLC with mass spectrometry (especially tandem MS) allows for the separation and identification of a wide array of compounds. nih.govacgpubs.org This technique is particularly valuable for analyzing the sulfonamide derivatives of this compound. nih.gov Tandem mass spectrometry (MS-MS) provides structural information through the fragmentation of parent ions, which is crucial for identifying unknown compounds and differentiating isomers. nih.govnih.gov
Application of Advanced Techniques in Reaction Monitoring and Kinetic Studies
Understanding and optimizing chemical reactions requires real-time monitoring of reactant consumption and product formation. Advanced analytical techniques are frequently applied to obtain kinetic data and gain mechanistic insights into the synthesis of sulfonyl chlorides.
A continuous flow protocol for synthesizing sulfonyl chlorides from disulfides and thiols has been developed and optimized using Gas Chromatography with a Flame Ionization Detector (GC-FID) for analysis. rsc.orgrsc.org In this setup, samples from the flow reactor were periodically analyzed to generate temporal kinetic profiles. rsc.org This monitoring revealed trends in product yield based on reaction parameters like temperature and residence time, allowing for rapid optimization. rsc.org For instance, a color change in the reaction mixture from yellow to colorless was correlated with high yields as confirmed by GC-FID analysis, providing a simple visual cue for reaction success. rsc.org
Safety Protocols and Risk Mitigation in Dichloromethanesulfonyl Chloride Research
General Laboratory Safety Standards for Handling Highly Reactive and Corrosive Reagents
Working with highly reactive and corrosive reagents demands a comprehensive approach to safety, integrating awareness, proper personal protective equipment (PPE), and established handling procedures. chemicals.co.uk Before beginning any work, it is crucial to read and understand the Safety Data Sheet (SDS) for each chemical to be used. osha.gov
Personal Protective Equipment (PPE): Appropriate PPE is the first line of defense against accidental exposure. questron.ca This includes:
Eye Protection: Safety glasses meeting the ANSI Z.87.1 standard, or preferably chemical splash goggles, should be worn at all times. brandeis.edu When there is a significant risk of splashing, a face shield should be worn in addition to goggles. brandeis.eduupei.ca
Gloves: Chemical-resistant gloves are mandatory. questron.ca While nitrile gloves may offer protection for incidental contact, the specific type of glove should be chosen based on the chemical's properties and the duration of handling. upei.castanford.edu Discolored gloves may indicate a loss of efficacy and should be replaced immediately. questron.ca
Protective Clothing: A laboratory coat is required to protect against splashes. questron.caupei.ca For procedures with a higher risk of spills, a chemical-resistant apron worn over the lab coat is recommended. stanford.edu Open-toed shoes are strictly prohibited in the laboratory. questron.ca
Safe Handling Practices:
Always work in a well-ventilated area, preferably within a chemical fume hood, especially when handling volatile or fuming corrosive substances. questron.canumberanalytics.com
Design handling processes to minimize the potential for splashes and splatters. pdx.edu
When diluting acids or bases, always add the acid or base slowly to the water, never the other way around, to prevent a violent exothermic reaction. stanford.edupdx.eduarizona.edu
Use mechanical aids or a pipette bulb for pipetting; never pipette by mouth. stanford.edupdx.edu
Open containers slowly and carefully to avoid splashes and the release of vapors. pdx.edu
Clean up any drips or spills immediately and thoroughly. pdx.edu
Wash hands thoroughly with soap and water after handling corrosive chemicals. arizona.edu
Storage:
Corrosive materials should be stored in a designated area, segregated from incompatible substances like flammable or oxidizing materials. questron.caarizona.edu
Never store corrosive chemicals above eye level. questron.capdx.edu
Ensure that all containers are properly labeled and kept tightly closed when not in use. questron.ca
Use secondary containment, such as plastic trays, to contain potential leaks or spills. arizona.edu
Specific Hazards Associated with Sulfonyl Chlorides
Sulfonyl chlorides, including dichloromethanesulfonyl chloride, present a unique set of hazards due to their chemical reactivity. They are known to be corrosive and can cause severe skin burns and eye damage. fishersci.comspectrumchemical.comfujifilm.com
Reactivity with Water and Nucleophiles
A primary hazard of sulfonyl chlorides is their vigorous reaction with water and other nucleophiles. wikipedia.org Contact with water leads to hydrolysis, forming the corresponding sulfonic acid and hydrochloric acid, which is also corrosive. wikipedia.org This reaction can be exothermic.
Sulfonyl chlorides readily react with a variety of nucleophiles. wikipedia.orggeorganics.sk For instance, they react with alcohols to form sulfonate esters and with amines to produce sulfonamides. wikipedia.org These reactions are often rapid and can be highly exothermic, posing a risk of thermal runaway if not properly controlled. The reactivity with nucleophiles is a key aspect of their synthetic utility but also a significant safety concern. sigmaaldrich.com The rate of reaction can be significantly increased by the presence of strong nucleophiles like hydroxide (B78521) ions. beilstein-journals.org
Lachrymatory Properties
Potential for Exothermic Reactions
The reactions of sulfonyl chlorides, particularly with water and strong nucleophiles, are often highly exothermic. rsc.orgacs.org This can lead to a rapid increase in temperature and pressure within a reaction vessel, potentially causing it to rupture or leading to the uncontrolled release of hazardous materials. Careful control of reaction conditions, such as temperature and the rate of reagent addition, is essential to mitigate this risk.
Exposure Control Measures and Engineering Controls
To ensure the safe handling of this compound and other hazardous reagents, robust exposure control measures and engineering controls are paramount.
Fume Hood Utilization and Ventilation Requirements
The primary engineering control for handling volatile and corrosive chemicals is the chemical fume hood. osha.govcolumbia.edu All work with this compound should be conducted within a properly functioning fume hood to protect researchers from inhaling hazardous vapors and to contain any potential spills or splashes. chemicals.co.ukfsu.edu
Proper Fume Hood Practices:
Verify that the fume hood is operational and has been certified within the last year. ucsd.edu
Keep the sash at the lowest practical height, and never raise it above the certified operating level. ucsd.eduharvard.edu
Work at least six inches inside the hood to ensure effective containment of fumes. ucsd.eduharvard.edu
Avoid storing excess chemicals or equipment in the fume hood, as this can disrupt airflow. ucsd.eduwisc.edu
Keep the baffles at the back of the hood unobstructed to maintain proper air circulation. ucsd.eduharvard.edu
Minimize rapid movements and external air currents near the hood, as these can compromise its effectiveness. harvard.eduwisc.edu
Laboratory Ventilation: In addition to fume hoods, general laboratory ventilation is crucial for maintaining a safe working environment. clemson.edu Laboratory ventilation systems should be designed to provide a minimum number of air changes per hour to dilute and remove any fugitive emissions. fsu.edu The exhaust from fume hoods should be discharged at a sufficient height and velocity to prevent re-entry into the building's fresh air supply. fsu.edu For corrosive materials, the ductwork for the exhaust system should be constructed from corrosion-resistant materials like stainless steel or specialized plastics. clemson.edusobieskiinc.com
Personal Protective Equipment (PPE) Selection and Use
When handling this compound, the use of appropriate Personal Protective Equipment (PPE) is crucial to minimize exposure and ensure laboratory safety. gatech.eduupenn.edu
Eye and Face Protection: At a minimum, safety glasses with side shields that conform to the wearer's face are required. gatech.eduosu.edu For activities with a higher risk of splashes, such as handling larger volumes or during spill cleanup, chemical safety goggles are necessary. harvard.eduillinois.edu In situations with significant splash potential, a face shield worn over safety glasses or goggles provides an additional layer of protection. illinois.edu
Hand Protection: Chemical-resistant gloves must be worn when handling this compound. gatech.eduosu.edu Due to the chemical's properties, nitrile gloves are often recommended for their resistance to accidental contact with small quantities. upenn.edu For tasks involving a greater risk of exposure, such as prolonged handling or spill cleanup, more resistant gloves or double-gloving may be required. harvard.eduillinois.edu It is essential to remove gloves immediately if they become contaminated and to wash hands thoroughly after glove removal. gatech.eduharvard.edu
Body Protection: A lab coat, preferably made of 100% cotton, should be worn and fully buttoned to cover the wearer to the knees. gatech.eduupenn.edu For procedures with a high risk of splashing, a chemically resistant apron or smock should be worn over the lab coat. illinois.edu Full-length pants and closed-toe shoes are mandatory to ensure no skin is exposed. osu.eduucsb.edu
Respiratory Protection: Operations involving this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of vapors. ucsb.eduspectrumchemical.com If engineering controls are not sufficient to maintain exposure below acceptable limits, respiratory protection may be necessary. kha.com The use of respirators requires enrollment in a respiratory protection program, including fit testing and training. washington.edu
Table 1: Personal Protective Equipment (PPE) for this compound Research
| Protection Type | Equipment | Specific Use Cases |
|---|---|---|
| Eye/Face Protection | Safety glasses with side shields | Minimum requirement for all handling procedures. osu.edu |
| Chemical safety goggles | Required for tasks with a higher risk of splashes. harvard.eduillinois.edu | |
| Face shield | Recommended in combination with goggles for maximum protection against splashes. illinois.edu | |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | For handling small quantities and minimizing accidental contact. upenn.edu |
| Double gloves or more resistant gloves | For prolonged handling, larger volumes, or spill cleanup. harvard.eduillinois.edu | |
| Body Protection | 100% Cotton lab coat | Standard protection, must be fully buttoned. gatech.eduupenn.edu |
| Chemical-resistant apron/smock | Worn over a lab coat during high splash-risk procedures. illinois.edu | |
| Long pants and closed-toe shoes | Mandatory to prevent skin exposure. osu.eduucsb.edu | |
| Respiratory Protection | Chemical fume hood | Primary engineering control to minimize vapor inhalation. ucsb.eduspectrumchemical.com |
| Respirator | Required if engineering controls are insufficient to maintain safe air quality. kha.comwashington.edu |
Safe Storage and Incompatibility Considerations
Proper storage of this compound is critical to maintaining its stability and preventing hazardous reactions. It should be stored in a tightly closed container in a dry, cool, and well-ventilated area. spectrumchemical.comfishersci.fi The recommended storage temperature is typically between 2 and 8 °C. sigmaaldrich.com Due to its corrosive nature, it should not be stored in metal containers. spectrumchemical.comsigmaaldrich.com
This compound is incompatible with several classes of substances. These include:
Strong oxidizing agents spectrumchemical.comfishersci.com
Strong acids fishersci.com
Bases and alkalis spectrumchemical.com
Amines fishersci.com
Metals such as lithium, sodium, and potassium harvard.edu
It is crucial to store this chemical away from these incompatible materials to prevent vigorous reactions, which could lead to the release of toxic gases or other hazardous situations. harvard.eduspectrumchemical.com The product is also moisture-sensitive and should be handled under nitrogen and protected from moisture. sigmaaldrich.com
Emergency Response Procedures and Spill Management
In the event of an emergency involving this compound, established procedures must be followed to mitigate risks and ensure the safety of all personnel.
Spill Management: For any spill, the first step is to alert others in the vicinity and evacuate the immediate area if necessary. harvard.eduprinceton.edu For small spills contained within a chemical fume hood, trained personnel wearing appropriate PPE may proceed with cleanup. harvard.edu This involves using an inert absorbent material to soak up the spill, which is then collected in a suitable, closed container for disposal as hazardous waste. princeton.edufishersci.com The spill area should then be decontaminated. wcu.edu
For larger spills or spills outside of a fume hood, the area should be evacuated, and emergency response personnel should be contacted immediately. harvard.edu It is important to prevent the spill from entering drains or waterways. afgsci.comservice.gov.uk
First Aid Measures:
Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration and seek immediate medical attention. fishersci.commerckmillipore.com
Skin Contact: Immediately remove contaminated clothing and rinse the affected skin with plenty of water for at least 15 minutes. Seek immediate medical attention. fishersci.commerckmillipore.com
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention. fishersci.commerckmillipore.com
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention. fishersci.commerckmillipore.com
Regulatory Compliance in Academic Research Settings for Hazardous Chemicals
The handling and storage of hazardous chemicals like this compound in academic research are governed by federal and local regulations to ensure the safety of laboratory personnel and the environment.
Development of Chemical Hygiene Plans and Standard Operating Procedures (SOPs)
Academic institutions are required by the Occupational Safety and Health Administration (OSHA) to develop and implement a comprehensive Chemical Hygiene Plan (CHP). cloudsds.comosha.gov This plan outlines policies, procedures, and responsibilities to protect laboratory workers from health hazards associated with hazardous chemicals. cloudsds.comosha.gov The CHP must be readily accessible to all employees. cloudsds.com
A key component of the CHP is the development of Standard Operating Procedures (SOPs) for the safe handling of specific hazardous chemicals. osha.govsuny.edu For this compound, the SOP would detail the specific hazards, necessary personal protective equipment, engineering controls, safe work practices, and emergency procedures. washington.eduwcu.edu The SOP serves as a practical guide for researchers to perform their work safely and in compliance with institutional and federal regulations. washington.eduuga.edu The plan must be reviewed and evaluated for its effectiveness at least annually and updated as necessary. osha.gov
The Environmental Protection Agency (EPA) also sets regulations for the management of hazardous waste generated in academic laboratories, offering alternative, more flexible requirements for eligible institutions. epa.govepa.gov These regulations aim to improve environmental performance by ensuring proper waste determination, timely removal of old and expired chemicals, and the development of a Laboratory Management Plan. epa.govepa.gov
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Hydrogen chloride |
| Carbon monoxide |
| Nitric acid |
| Methanol |
| Lithium |
| Sodium |
| Potassium |
| Phosgene |
| Sulfur oxides |
| Chlorine |
| Dinitrogen pentoxide |
Future Research Directions and Unexplored Avenues
Development of Sustainable and Greener Chemical Processes for Synthesis and Application
A major goal of modern chemistry is to create environmentally friendly methods for the synthesis and use of dichloromethanesulfonyl chloride. Future research is expected to focus on creating greener manufacturing techniques that produce less waste, use less energy, and make use of safer basic materials. text2fa.irresearchgate.net This involves looking into catalytic alternatives to traditional stoichiometric reagents. A key area of research will also be the design of DCMSC applications that follow the tenets of green chemistry, such as atom-economical reactions and the use of renewable feedstocks. text2fa.ir Chlorine chemistry, when integrated into a well-managed industrial system, can be considered eco-friendly, as it often begins with sodium chloride and the byproducts can be recycled or neutralized. nih.gov
To illustrate the potential improvements, the following table compares a traditional synthesis approach with a hypothetical greener alternative, highlighting key sustainability metrics.
| Metric | Traditional Process | Hypothetical Greener Process |
| Starting Materials | Often derived from petrochemicals | Derived from renewable biomass |
| Reagents | Stoichiometric, often hazardous chlorinating agents | Catalytic amounts of a recyclable, less toxic reagent |
| Solvents | Volatile organic compounds (e.g., chloroform) | Greener solvents (e.g., 2-MeTHF, Cyrene) or solvent-free conditions text2fa.ir |
| Energy Consumption | High, due to harsh reaction conditions | Lower, due to catalysis and optimized conditions |
| Byproducts | Significant, often requiring disposal | Minimized, with potential for recycling (e.g., HCl) nih.gov |
| Atom Economy | Moderate to low | High |
Exploration of this compound in Flow Chemistry Applications
Flow chemistry, which involves running chemical reactions in a continuous stream, provides benefits such as increased safety, better process control, and easier scalability. contractpharma.com The high reactivity of many sulfonyl chloride syntheses makes them ideal for flow chemistry, which can manage high exothermicity and improve safety by minimizing the volume of reactive material at any given time. rsc.orgmdpi.com Research indicates that continuous flow processes can lead to higher space-time yields and safer handling of toxic byproducts compared to batch processes. rsc.orgmdpi.com Future research will likely concentrate on creating effective flow-based methods for synthesizing various derivatives of DCMSC. This could allow for the on-demand, safe production of important intermediates, cutting down on the need for storage and transportation. contractpharma.com
Investigation of Bioactive Derivatives and Medicinal Chemistry Relevance
The unique chemical characteristics of the dichloromethanesulfonyl group point to its possible use in the creation of new bioactive molecules. The group's strong electron-withdrawing properties and its ability to form specific interactions with biological targets make it a compelling component for medicinal chemists. researchgate.netmdpi.com The inclusion of chlorine atoms in pharmaceuticals is a well-established strategy in drug discovery, and many approved drugs contain chloro-groups. nih.gov Future research is anticipated to concentrate on the methodical synthesis and biological testing of compounds that contain DCMSC. This could entail looking for activity against a variety of illnesses, such as cancer, infectious diseases, and inflammatory conditions. mdpi.com The goal will be to comprehend the structure-activity relationships and create novel therapeutic agents with better effectiveness. For instance, vinylsulfonamide derivatives have been identified as potent, covalent inhibitors of TEAD autopalmitoylation, a target in the Hippo signaling pathway. nih.gov
| Potential Bioactive Scaffold | Possible Therapeutic Target/Application | Rationale |
| DCMSC-Pyridine Conjugate | Kinase Inhibitor (e.g., for cancer) | The pyridine (B92270) ring is a common pharmacophore in kinase inhibitors; the dichloromethanesulfonyl group can enhance binding or modulate electronic properties. |
| DCMSC-Chalcone Hybrid | Anti-inflammatory, Antimicrobial | Chalcones are known bioactive scaffolds mdpi.com; the DCMSC moiety could provide novel interactions with target enzymes or receptors. |
| DCMSC-Quinoxaline Derivative | Anticancer, Antiviral | Quinoxaline sulfonamides have shown a wide range of biological activities. mdpi.com |
| DCMSC-Thiazole Adduct | Antibacterial | The thiazole (B1198619) ring is present in many antibiotics; the dichloromethanesulfonyl group could interfere with key bacterial enzymes. |
Advanced Mechanistic Studies using Isotopic Labeling and Ultra-Fast Spectroscopy
To improve current transformations and find new ones, a more thorough understanding of the reaction mechanisms of this compound is necessary. To trace the path of atoms during a reaction, advanced methods like isotopic labeling will be essential for confirming proposed mechanisms. Additionally, ultra-fast spectroscopy, which can observe chemical events on the femtosecond to picosecond scale, can offer unparalleled understanding of the fleeting intermediates and transition states in DCMSC reactions. These investigations will help us better understand its reactivity on a fundamental level and direct the logical development of new synthetic techniques.
Interdisciplinary Research Opportunities in Materials Science and Catalysis
The functional groups that this compound introduces can be used to produce innovative materials with distinctive qualities. Future studies at the nexus of organic chemistry and materials science may look into adding DCMSC-derived moieties to polymers to create materials with better thermal stability, flame retardancy, or particular electronic properties. In the area of catalysis, this compound may be used as a building block for organocatalysts or as a precursor to new ligands for metal catalysts. These interdisciplinary endeavors could open up new uses for this adaptable reagent that go far beyond conventional organic synthesis.
Leveraging Machine Learning and Artificial Intelligence in Reaction Prediction and Design
Unexplored Reactivity Patterns and Synthetic Transformations
Even after years of research, it's likely that this compound's full synthetic potential has not yet been tapped. There are still a great number of unexplored reactivity patterns and possible synthetic transformations to be found. Without a doubt, future research will concentrate on expanding our knowledge, investigating reactions with novel classes of nucleophiles and electrophiles, and examining its behavior in unusual reaction environments. The development of new, selective transformations will broaden the toolkit available to synthetic chemists and reinforce the significance of this compound as a crucial component in organic synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
